Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate (CAS: 856418-80-9) is a piperazine derivative functionalized with a 2-amino-1,3-thiazole moiety. It has a molecular weight of 298.41 g/mol and is commercially available at 95% purity, primarily categorized as a thiazole-related impurity in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)8-10-9-20-11(14)15-10/h9H,4-8H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGGWVSIWMLZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects.
Biological Activity
Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate (CAS Number: 856418-80-9) is a compound with significant biological activity, particularly in medicinal chemistry. Its structure features a piperazine ring attached to a thiazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N4O2S. The compound consists of several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 282.41 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 308.4 ± 31.0 °C at 760 mmHg |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with thiazole rings often exhibit antimicrobial activity. Preliminary studies have suggested that this compound may possess similar properties, potentially acting against various bacterial and fungal pathogens due to the thiazole's inherent bioactivity .
Anticancer Potential
The compound has been evaluated for its anticancer activities. In vitro studies have shown that derivatives with similar structures can inhibit the growth of cancer cell lines. The thiazole moiety is particularly noteworthy as many thiazole derivatives have been documented to exhibit significant cytotoxic effects against tumor cells .
Case Study Example:
A study demonstrated that a related thiazole derivative exhibited an IC50 value of less than that of doxorubicin against A431 cancer cells, indicating strong potential for further development .
The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules, such as receptors involved in inflammatory pathways. Molecular docking studies have suggested that it may bind effectively to these targets, potentially modulating inflammatory responses.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, each exhibiting distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(2-amino-1-phenylethyl)piperazine | Phenylethylamine moiety | Potential antidepressant effects |
| Tert-butyl 4-(piperidin-4-ylmethyl)piperazine | Piperidine instead of thiazole | Analgesic properties |
| Tert-butyl 4-(2-amino-thiazol) derivatives | Variations in thiazole substitutions | Antimicrobial activity |
Conclusion and Future Directions
This compound presents a promising scaffold for drug development due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical trials and detailed mechanistic studies. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in vivo.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives, including tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate, exhibit significant antimicrobial properties. The thiazole moiety is known for its effectiveness against various bacterial strains and fungi. Studies have shown that modifications in the piperazine structure can enhance the compound's activity against resistant strains of bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole-containing compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has focused on the synthesis of analogs that could potentially act as effective chemotherapeutic agents .
Biological Research
Enzyme Inhibition Studies
this compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, making it a valuable tool for biochemical research .
Neuroscience Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Research has suggested that thiazole derivatives can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like anxiety and depression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to modify the piperazine ring or thiazole group allows researchers to create a library of derivatives with varied biological activities.
| Derivative | Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anticancer | |
| Compound C | Neuroprotective |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for developing new antibiotics .
- Anticancer Research : In vitro studies revealed that certain analogs induced apoptosis in breast cancer cells, providing a basis for further development as anticancer agents .
- Neuropharmacological Studies : Research indicated that modifications to the thiazole component improved binding affinity to serotonin receptors, suggesting potential applications in treating depression .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table highlights structural analogs, their substituents, synthesis routes, and applications:
Research Findings and Data
Crystallographic and Computational Insights
- Crystallography: Analogs like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () were analyzed using SHELX and WinGX, revealing weak hydrogen bonds and anisotropic displacement ellipsoids.
- XLogP3-AA: For tert-butyl 4-{4-[(methylamino)methyl]pyrid-2-yl}piperazine-1-carboxylate (), XLogP3-AA = 1.3, indicating moderate lipophilicity. The target compound’s XLogP is unlisted but expected to be similar due to structural parallels .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate?
- Methodology : Optimized synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperazine-1-carboxylate with a brominated 2-amino-1,3-thiazole derivative under reflux in toluene or 1,4-dioxane with a base like potassium carbonate (yield: ~62–88%) . Catalytic methods such as Suzuki coupling using palladium catalysts (e.g., Pd(PPh₃)₄) are also viable for introducing aryl or heteroaryl groups to the piperazine core .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., tert-butyl group at δ ~1.45 ppm, piperazine protons at δ ~3.4–3.8 ppm) .
- LCMS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 347.1 for intermediates) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELX programs for precise structural validation .
Q. What are the critical stability considerations for storing this compound?
- Methodology : Store under inert conditions (argon/nitrogen) at –20°C to prevent degradation. The Boc-protected piperazine is sensitive to acidic conditions, so avoid exposure to HCl or TFA during handling. Stability tests using TGA/DSC can monitor decomposition thresholds .
Advanced Research Questions
Q. How do electronic effects of substituents on the thiazole ring influence reactivity in cross-coupling reactions?
- Methodology :
- Compare yields and reaction rates for derivatives with electron-withdrawing (e.g., –NO₂) vs. electron-donating (–OCH₃) groups. For example, electron-deficient thiazoles accelerate Suzuki coupling due to enhanced oxidative addition with Pd catalysts .
- Use Hammett σ constants to correlate substituent effects with reaction kinetics .
Q. What strategies resolve contradictions in reported synthetic yields for piperazine-thiazole derivatives?
- Case Analysis :
- Solvent Effects : Higher yields (~88%) in 1,4-dioxane vs. toluene (~62%) suggest polar aprotic solvents improve nucleophilicity .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% increases coupling efficiency compared to lower concentrations .
- Table :
| Reaction Condition | Yield (%) | Citation |
|---|---|---|
| Toluene, K₂CO₃, 110°C | 62 | |
| 1,4-Dioxane, K₂CO₃, 110°C | 88.7 |
Q. How can computational modeling predict biological activity of this compound as a prolyl hydroxylase inhibitor?
- Methodology :
- Perform docking studies (e.g., AutoDock Vina) to simulate binding to HIF-prolyl hydroxylase active sites, focusing on hydrogen bonds between the thiazole amino group and enzyme residues .
- Validate predictions with in vitro assays measuring IC₅₀ values against recombinant human PHD2 .
Q. What role does the Boc-protecting group play in modulating piperazine ring conformation?
- Methodology :
- Compare X-ray structures of Boc-protected vs. deprotected analogs. The tert-butyl group induces a chair conformation in piperazine, reducing steric hindrance during substitution reactions .
- Use DFT calculations (B3LYP/6-31G*) to analyze energy differences between conformers .
Methodological Best Practices
- Synthetic Reproducibility : Always degas solvents and use anhydrous conditions for Pd-mediated couplings to avoid catalyst poisoning .
- Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) to distinguish regioisomers .
- Biological Assays : Include positive controls (e.g., IOX2 for PHD inhibition) to contextualize activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
